Glycoluril

Description

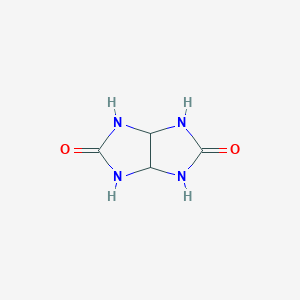

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVSTMAPERLKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031380 | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyleneurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-46-8 | |

| Record name | Glycoluril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyleneurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroimidazo[4,5-d]imidazole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H2W4OS13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Glycoluril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril, with the systematic IUPAC name tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic organic compound composed of two fused urea (B33335) rings. This rigid, heterocyclic scaffold has garnered significant interest in supramolecular chemistry, materials science, and pharmaceuticals. Its unique structure, characterized by multiple hydrogen bond donors and acceptors, allows it to serve as a versatile building block for the synthesis of larger macrocyclic structures, such as cucurbit[n]urils and molecular clips.[1] An understanding of its fundamental physicochemical properties is paramount for its effective utilization in these advanced applications. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties dictate its behavior in various systems and are crucial for designing experiments and applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄O₂ | [2][3] |

| Molecular Weight | 142.12 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility in Water | 0.2 g/100 mL at 20 °C | [6] |

| 1.5 g/100 mL at 100 °C | [6] | |

| Solubility in Other Solvents | Soluble in aqueous ammonia, diethyl ether, and hydrochloric acid. Insoluble in ethanol (B145695) and acetic acid. Weakly soluble in DMSO and DMF. | [6][7][8] |

| pKa (Predicted) | 12.91 ± 0.20 | [2] |

| LogP (Computed) | -1.6 to -3.28 | [2][3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Cmcm | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of glyoxal (B1671930) with two equivalents of urea.[9]

Procedure:

-

In a suitable reaction vessel, combine a 40% aqueous solution of glyoxal with 2.5 equivalents of urea in deionized water.[2]

-

Heat the mixture to 90 °C with stirring.[2]

-

Slowly add concentrated sulfuric acid dropwise to catalyze the reaction. A white precipitate of this compound will form.[2]

-

Continue stirring the suspension for several hours to ensure complete reaction.[2]

-

Cool the mixture to room temperature and then to 0 °C.[2]

-

Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water to remove unreacted starting materials and acid.[2]

-

Dry the product under vacuum or in an oven at 80-100 °C.[2]

-

For further purification, recrystallization from hot water or a suitable solvent system can be performed.[10][11] The purity of the final product can be assessed by its sharp melting point and spectroscopic analysis.[12]

Melting Point Determination

The melting point of this compound, which is also its decomposition temperature, can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the substance begins to melt (or in this case, decompose, often indicated by a change in color or charring) and the temperature at which it is completely decomposed.

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively or quantitatively.

Procedure (Qualitative):

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add the test solvent dropwise (e.g., water, ethanol, DMSO) while agitating the mixture.

-

Observe whether the solid dissolves completely, partially, or not at all at room temperature.

-

If the substance is insoluble at room temperature, gently heat the mixture to determine its solubility at elevated temperatures.

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume or weight of the clear filtrate and evaporate the solvent completely.

-

Weigh the remaining solid residue to determine the mass of this compound that was dissolved in that amount of solvent.

-

Express the solubility in terms of g/100 mL or other appropriate units.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Prepare a solid sample of this compound for analysis. This can be done by creating a KBr pellet or by preparing a Nujol mull.

-

For a KBr pellet, mix a small amount of finely ground this compound with dry KBr powder and press the mixture into a transparent disk using a hydraulic press.

-

For a Nujol mull, grind a small amount of this compound with a few drops of Nujol (mineral oil) to form a paste, and then spread the paste between two salt plates (e.g., NaCl or KBr).

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

Characteristic peaks for this compound include N-H stretching vibrations (around 3200-3400 cm⁻¹) and C=O stretching vibrations (around 1700 cm⁻¹).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often used for ¹H and ¹³C NMR analysis of this compound.[7][13]

-

Dissolve a sufficient amount of this compound in the deuterated solvent in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

In the ¹H NMR spectrum of this compound in DMSO-d₆, signals for the N-H protons and the C-H protons of the bicyclic core are expected.[2]

-

The ¹³C NMR spectrum will show signals corresponding to the carbonyl carbons and the methine carbons.[7]

X-ray Crystallography:

-

To determine the crystal structure of this compound, single crystals of suitable quality are required.

-

Crystals can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., water) in a dust-free environment.[14][15][16]

-

Select a well-formed single crystal and mount it on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data to solve and refine the crystal structure, which will provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[17]

Chemical Reactivity and Logical Relationships

This compound's reactivity is primarily centered around the four acidic N-H protons and the two carbonyl groups. These functional groups allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Caption: Key synthetic routes to and from this compound.

The above diagram illustrates the primary synthesis of this compound from urea and glyoxal. It also showcases some of the key chemical transformations that this compound can undergo. Halogenation of the N-H groups leads to compounds like tetrachlorothis compound.[9] Reaction with aldehydes, such as formaldehyde, results in N-alkylation and can be controlled to produce tetramethylol this compound, a precursor for the synthesis of cucurbit[n]uril macrocycles.[9] Furthermore, nitration of this compound yields energetic materials like tetranitrothis compound.[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and characterization of this compound is depicted below. This logical progression ensures the production of a pure compound and the thorough verification of its identity and properties.

Caption: A standard workflow for this compound synthesis and analysis.

This workflow begins with the chemical synthesis of this compound, followed by purification, typically through recrystallization, to remove impurities and unreacted starting materials. The purified product then undergoes a series of analytical tests to confirm its identity and determine its physicochemical properties. Melting point determination provides information on purity and thermal stability. Solubility tests are crucial for understanding its behavior in different solvent systems, which is vital for its use in various applications. Spectroscopic techniques such as IR and NMR spectroscopy are employed to confirm the molecular structure and the presence of key functional groups. Finally, X-ray crystallography can be used to elucidate the precise three-dimensional arrangement of the atoms in the solid state. The culmination of this workflow is a well-characterized, pure sample of this compound ready for its intended application.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 496-46-8 [chemicalbook.com]

- 3. This compound | C4H6N4O2 | CID 62347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vestachem.com [vestachem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Recrystallization [sites.pitt.edu]

- 12. JP2001097974A - Method for producing this compound - Google Patents [patents.google.com]

- 13. Study of this compound and its derivatives by 1H and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 17. researchgate.net [researchgate.net]

Synthesis of Glycoluril from Urea and Glyoxal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of glycoluril, a bicyclic bisurea, from the reaction of urea (B33335) and glyoxal (B1671930). This compound and its derivatives are of significant interest in supramolecular chemistry, as precursors for functional polymers, and in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of the reaction mechanism, various catalytic systems, and detailed experimental protocols, with a focus on quantitative data to aid in reproducible and optimized synthesis.

Reaction Mechanism and Pathway

The synthesis of this compound from urea and glyoxal is a condensation reaction that proceeds in a two-stage process. Initially, one mole of urea reacts with one mole of glyoxal to form a key intermediate, 4,5-dihydroxyimidazolidin-2-one. This intermediate subsequently reacts with a second mole of urea, followed by a dehydration reaction, to yield the final this compound product.[2] The overall reaction is typically catalyzed by an acid.[3]

The reaction can be represented by the following general equation:

2 OC(NH₂)₂ + (CHO)₂ → (HC)₂(HNC(O)NH)₂ + 2 H₂O[3]

Below is a diagram illustrating the reaction pathway from the reactants to the final this compound product, including the crucial intermediate.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methodologies have been reported for the synthesis of this compound, varying in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common approaches.

Protocol 1: Acid-Catalyzed Synthesis in Aqueous Medium

This protocol is based on a widely used method employing a strong acid catalyst in water.

Materials:

-

Urea

-

40% aqueous solution of glyoxal

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in deionized water.

-

Add the acid catalyst (e.g., concentrated HCl) to the urea solution with stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 75-85°C).[4][5]

-

Slowly add the 40% aqueous glyoxal solution dropwise to the heated reaction mixture.

-

Maintain the reaction at the set temperature with continuous stirring for a period ranging from 1.5 to 2 hours, during which a white precipitate of this compound will form.[4][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the white precipitate using a Büchner funnel.

-

Wash the collected solid sequentially with cold deionized water and then with acetone to facilitate drying.

-

Dry the purified this compound in a vacuum oven at 60°C for 6 hours.[5]

Protocol 2: Heteropolyacid-Catalyzed Synthesis in Methanol

This method utilizes a heteropolyacid as a catalyst, often at ambient temperature.

Materials:

-

Urea or a substituted urea

-

Glyoxal or a vicinal diketone

-

Heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, charge the dicarbonyl compound (e.g., glyoxal), urea, the heteropolyacid catalyst, and methanol.[6]

-

Stir the reaction mixture at ambient temperature.[6]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, as indicated by TLC, proceed with product isolation.

-

The work-up procedure typically involves pouring the reaction mixture into water and filtering the resulting precipitate.

-

Wash the precipitate with water and subsequently with ether to obtain the pure product.[6]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the catalytic system employed. The following tables summarize quantitative data from various reported methods to facilitate comparison.

| Reactant/Catalyst | Molar Ratio (Urea:Glyoxal) | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Urea, Glyoxal, H₂SO₄ | 2.25:1 | Catalytic | Water | 85 | 1.5 h | High (not specified) | [4] |

| Urea, Glyoxal, HCl | Not specified | Catalytic | Water | 75 | 1-2 h | Up to 80 | [5] |

| Urea, Glyoxal, H₃PW₁₂O₄₀ | 2.2:1 | 0.011 mmol | Methanol | Ambient | 2 h | 75 (conversion) | [6] |

| Urea, 2,3-Butanedione, H₃PW₁₂O₄₀ | 2.2:1 | 0.011 mmol | Methanol | Ambient | 5.5 h | Quantitative | [6] |

| Urea, Glyoxal, P₄O₁₀ | 3:1 (Urea:Glyoxal) | 0.5 mol eq. (to Glyoxal) | Water | Room Temp | ~10 min | High (not specified) | [7] |

| Benzil, Urea | 1:1 | None | Solvent-free | Room Temp | Not specified | 72 | [8] |

Catalytic Systems

A variety of catalysts have been employed to promote the synthesis of this compound. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.

-

Classical Acids: Strong mineral acids such as H₂SO₄ and HCl are commonly used and have been patented for industrial-scale production.[2] Other acids like formic acid, acetic acid, and trifluoroacetic acid have also been utilized.[2]

-

Lewis Acids and Solid Acids: More recently, catalysts such as Fe(OTf)₃, Bi(OTf)₃, TMSCl, and nanozeolites (HZSM-5, ZSM-5) have been investigated.[2]

-

Heteropolyacids: Compounds like H₃PW₁₂O₄₀ have shown high catalytic activity, in some cases leading to quantitative yields.[2][6]

-

Phosphoric Anhydride (P₄O₁₀): This reagent has been used for efficient synthesis in aqueous media at room temperature.[7]

-

Green Catalysts: Eco-friendly approaches using recyclable acid catalysts are also being explored to minimize environmental impact.[8][9]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Figure 2: General experimental workflow for this compound synthesis.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. JP2001097974A - Method for producing this compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ckthakurcollege.net [ckthakurcollege.net]

- 9. researchgate.net [researchgate.net]

The Synthesis of Glycoluril: A Historical and Technical Guide

An in-depth exploration of the discovery and evolution of glycoluril synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic bis-urea that has garnered significant interest in various scientific fields. Its rigid structure and hydrogen-bonding capabilities make it a valuable building block in supramolecular chemistry, particularly in the synthesis of macrocyclic hosts like cucurbit[n]urils. Furthermore, its derivatives have found applications as slow-release nitrogen fertilizers, resins in coatings, and have been investigated for their biological activities. This guide provides a comprehensive overview of the historical discovery of this compound and the evolution of its synthesis, presenting detailed experimental protocols and quantitative data to support further research and development.

Historical Perspective: The Dawn of this compound Chemistry

The history of this compound is rooted in the burgeoning field of organic chemistry in the latter half of the 19th century. While the precise first synthesis is not definitively attributed to a single individual in the available literature, the foundational work on urea-aldehyde condensations during this period set the stage for its discovery.

A pivotal moment in the history of this compound is the work of German chemist Robert Behrend. In a 1905 publication, Behrend and his colleagues detailed the condensation products of this compound with formaldehyde, a reaction that would later be recognized as the cornerstone for the synthesis of cucurbit[n]urils.[1] Behrend's investigation used this compound, which he referred to by its older name, acetylenediureine, as a starting material, indicating that its synthesis from urea (B33335) and glyoxal (B1671930) was already established by that time.[1] The synthesis of related compounds, such as dinitrothis compound, was reported as early as the 1880s.[2]

The most common and enduring method for synthesizing this compound is the acid-catalyzed condensation of two equivalents of urea with one equivalent of glyoxal. This reaction, elegant in its simplicity, has been the subject of optimization and modification over the past century, with researchers exploring various catalysts and reaction conditions to improve yield and purity.

The Core Synthesis: Urea and Glyoxal Condensation

The fundamental reaction for producing this compound involves the condensation of urea with glyoxal in an acidic medium. The reaction proceeds through the formation of intermediate ureidoalkylation products, which then cyclize to form the stable bicyclic structure of this compound.

Reaction Pathway

The acid-catalyzed condensation of urea and glyoxal to form this compound can be visualized as a stepwise process. Initially, the carbonyl groups of glyoxal are protonated, increasing their electrophilicity. This is followed by nucleophilic attack from the nitrogen atoms of urea molecules, leading to the formation of dihydroxymethylurea intermediates. Subsequent intramolecular cyclization and dehydration steps result in the formation of the fused imidazole (B134444) rings of the this compound core.

Caption: Acid-catalyzed synthesis of this compound from urea and glyoxal.

Evolution of Synthetic Methodologies

While the core principle of reacting urea with glyoxal has remained unchanged, the specific protocols have evolved to enhance efficiency, yield, and environmental friendliness. The choice of acid catalyst, solvent, and reaction temperature has been a primary focus of these investigations.

Early Methods: Mineral Acids

The classical synthesis of this compound employs strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. These methods are effective in promoting the condensation reaction and typically provide good yields.

Modern Approaches: Greener Catalysts

In recent years, there has been a shift towards the use of more environmentally benign and reusable catalysts. These include solid acids, such as nanozeolites, and heteropoly acids, which can be easily separated from the reaction mixture and reused. Other mild reagents like phosphoric anhydride (B1165640) (P₄O₁₀) have also been shown to be effective catalysts, often in aqueous media, aligning with the principles of green chemistry.[3]

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses of this compound.

Protocol 1: Classical Synthesis with Hydrochloric Acid

This protocol is adapted from a widely cited method for the laboratory-scale synthesis of this compound.

Materials:

-

Urea (46 g)

-

Deionized water (250 mL)

-

Concentrated Hydrochloric Acid (8-10 M)

-

40% Glyoxal solution (10 mL)

Procedure:

-

Dissolve 46 g of urea in 250 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

With continuous stirring, slowly add 8-10 M hydrochloric acid. Continue stirring for 30 minutes.

-

Heat the reaction mixture to 75°C.

-

Add 10 mL of a 40% glyoxal solution dropwise to the reaction mixture.

-

Maintain the reaction temperature at 75°C and continue stirring for 1-2 hours, or until a heavy white precipitate forms.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and wash it successively with deionized water (2-3 times).

-

Wash the solid with acetone (3-4 times) to remove excess water.

-

Dry the product in a vacuum oven at 60°C for 6 hours.

Expected Yield: Up to 80%[1]

Protocol 2: Green Synthesis with Phosphoric Anhydride

This method, developed by Micheletti and coworkers, represents a more environmentally friendly approach to this compound synthesis.

Materials:

-

1,2-dicarbonyl compound (e.g., glyoxal) (1 mmol)

-

Urea (3 mmol)

-

Phosphoric anhydride (P₄O₁₀) (0.5 mmol)

-

Water

Procedure:

-

In a suitable reaction vessel, suspend the 1,2-dicarbonyl compound (1 mmol) and urea (3 mmol) in water at room temperature.

-

Add phosphoric anhydride (0.5 mmol) to the suspension with vigorous stirring.

-

Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes, as indicated by the formation of a precipitate.

-

Isolate the this compound product by vacuum filtration.

-

Wash the product with water and dry.

Expected Yield: 60-70%[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various this compound synthesis methodologies, allowing for a clear comparison of their efficiencies.

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Classical | Hydrochloric Acid | Water | 75 | 1-2 hours | Up to 80 | [1] |

| Shimizu, 1987 | Sulfuric Acid | Water | Not specified | Not specified | Up to 90 | |

| Green Synthesis | Phosphoric Anhydride | Water | Room Temperature | 10-30 minutes | 60-70 | [2][3] |

| Heteropoly Acid | H₃PW₁₂O₄₀ | Methanol | Room Temperature | 5.5 hours | Quantitative |

Conclusion

The synthesis of this compound, a journey that began in the 19th century, has evolved from classical methods employing strong mineral acids to more modern, environmentally conscious protocols. The foundational reaction of urea and glyoxal remains the most practical and widely used approach. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of this compound production, ensuring its continued importance in both fundamental research and industrial applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and application of this versatile molecule.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Glycoluril

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Molecular Architecture and Conformational Isomers of Glycoluril

Executive Summary

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a rigid, bicyclic heterocyclic molecule. Its unique structural and electronic properties have established it as a critical building block in supramolecular chemistry, particularly in the synthesis of macrocyclic hosts like cucurbiturils and molecular clips. An understanding of its precise molecular geometry and conformational behavior is paramount for the rational design of novel host-guest systems, functional materials, and therapeutic agents. This guide provides a detailed overview of the molecular structure and conformation of this compound, supported by crystallographic data, spectroscopic analysis, and computational insights. It includes summaries of quantitative structural data and outlines the key experimental protocols used for its characterization.

Molecular Structure of this compound

This compound (C₄H₆N₄O₂) is a diurea, formed by the fusion of two imidazolidinone rings. This results in a compact and structurally constrained framework. The molecule possesses two planes of symmetry, leading to C2v symmetry.[1]

References

The Reactive Core: A Technical Guide to the Amide Hydrogens of Glycoluril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the four amide hydrogens of the glycoluril core. This compound, a bicyclic bisurea, serves as a fundamental building block in supramolecular chemistry, materials science, and the development of novel therapeutic agents.[1][2][3] Its utility is largely dictated by the chemical behavior of its N-H groups, which are involved in a wide array of chemical transformations and non-covalent interactions.

Physicochemical Properties and Acidity of Amide Hydrogens

The this compound molecule contains two fused five-membered rings, creating a rigid structure with four amide (or more accurately, ureidic) N-H groups.[2][4] These hydrogens are the primary sites of reactivity. Their chemical properties are governed by the electron-withdrawing effect of the adjacent carbonyl groups, which increases their acidity compared to simple amines.

The molecule's structure features two urea (B33335) moieties in equivalent planes, giving it C2v symmetry. This structural feature makes the four N-H hydrogens equivalent in the unsubstituted parent molecule. These groups act as hydrogen bond donors, a critical feature for its role in building supramolecular assemblies.[2][5]

Quantitative Data Summary

Direct experimental data on the bond dissociation energy (BDE) and a definitive experimental pKa for this compound's amide hydrogens are not extensively reported in the literature. However, predicted values and data from related urea compounds provide a strong basis for understanding their reactivity.

| Parameter | Value | Method | Source |

| pKa | 12.91 ± 0.20 | Predicted | [6] |

| N-H Bond Dissociation Energy | ~104-107 kcal/mol | Contextual (Typical for Amides) | [7] |

| ¹H NMR Chemical Shift (NH) | 7.16 ppm (in DMSO-d6) | Experimental (NMR) | [2] |

| ¹³C NMR Chemical Shift (C=O) | 160.3 ppm (in DMSO-d6) | Experimental (NMR) | [2] |

| IR Absorption (N-H stretch) | 3209 cm⁻¹ | Experimental (IR) | [2] |

| IR Absorption (C=O stretch) | 1675 cm⁻¹ | Experimental (IR) | [2] |

The acidity of the N-H protons allows for deprotonation under suitable basic conditions, forming an anion that can act as a nucleophile in subsequent reactions. This is fundamental to the synthesis of N-substituted this compound derivatives.

Key Chemical Reactions at the Amide Position

The amide hydrogens of this compound are susceptible to substitution through various electrophilic reactions. These transformations are key to modifying the molecule's properties for diverse applications, from creating complex host-guest systems to synthesizing new polymers and pharmacologically active compounds.[1][4]

A diagram illustrating the primary reaction pathways of the this compound core is presented below.

N-Halogenation

This compound readily reacts with halogens, such as chlorine and bromine, to substitute all four amide hydrogens.[4] The resulting tetrahalogenated glycolurils are potent halogenating agents and have been investigated for their bactericidal and disinfectant properties.[2][4][8]

Reaction: (HC)₂(HNC(O)NH)₂ + 4 Cl₂ → (HC)₂(ClNC(O)NCl)₂ + 4 HCl[4]

N-Acylation

Reaction with acylating agents like acetic anhydride leads to the formation of N-acylated derivatives, such as tetraacetylthis compound (TAGU).[4][9] TAGU has been explored as a bleach activator in detergent formulations.[4] The acylation of the nitrogen atoms significantly alters the electronic properties and solubility of the this compound core.[10]

N-Alkylation and Condensation

Condensation with aldehydes, particularly formaldehyde, is one of the most significant reactions of this compound.[4] The initial step is the formation of N-hydroxymethyl derivatives, such as tetramethylol this compound.[9] These intermediates are crucial precursors for producing amino resins used in coatings and crosslinkers.[4][11]

Under acid catalysis, these hydroxyalkylated intermediates can undergo further condensation to form complex macrocyclic structures, most notably cucurbit[n]urils.[4][12][13] These pumpkin-shaped molecules are renowned for their ability to encapsulate guest molecules, making them highly valuable in host-guest chemistry and drug delivery.[14][13][15]

Hydrogen Bonding and Supramolecular Chemistry

The amide N-H groups are excellent hydrogen bond donors, which allows this compound and its derivatives to form predictable, self-assembling structures.[14][16] By attaching aromatic sidewalls to the this compound scaffold, researchers have created "molecular clips" and "cages" capable of selectively binding guest molecules like resorcinol (B1680541) through a combination of hydrogen bonding and π-π stacking.[14][17] This property is central to its use in molecular recognition, sensing, and the development of supramolecular polymers.[13][18]

Experimental Protocols

The study of this compound's reactivity and its applications involves a combination of synthetic organic chemistry and advanced analytical techniques.

General Protocol for N-Substitution (e.g., Chlorination)

This protocol is adapted from the synthesis of N-chlorinated glycolurils.[8][19]

-

Suspension: Suspend finely powdered this compound in a suitable solvent (e.g., water or a chlorinated solvent).

-

Reagent Addition: Slowly bubble the halogen gas (e.g., chlorine) through the stirred suspension or add the halogenating agent portion-wise. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material.

-

Isolation: Once the reaction is complete, the solid product is isolated by filtration.

-

Purification: The crude product is washed thoroughly with water to remove any acid byproduct, followed by a suitable organic solvent to remove unreacted starting materials. It is then dried under vacuum.

-

Characterization: The final product's identity and purity are confirmed using techniques like melting point determination, elemental analysis, IR spectroscopy (to observe the disappearance of the N-H stretch), and NMR spectroscopy (to confirm the absence of the N-H proton signal).

Protocol for Host-Guest Binding Analysis via ¹H NMR Titration

This workflow is essential for quantifying the binding affinity of this compound-based hosts with guest molecules, a direct consequence of the N-H groups' hydrogen-bonding capability.[17][20]

The logical workflow for such an experiment is depicted below.

-

Sample Preparation: A series of samples is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d6). The concentration of the guest molecule is held constant, while the concentration of the this compound-based host is systematically varied across the samples.

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample under identical conditions (temperature, number of scans).

-

Data Analysis: The chemical shifts of specific protons on the guest molecule that are expected to be influenced by binding (e.g., the hydroxyl protons of resorcinol) are monitored.[17]

-

Binding Isotherm: The change in chemical shift (Δδ) is plotted against the concentration of the host.

-

Calculation of Association Constant (Ka): The resulting data is fitted to a suitable binding model (e.g., a 1:1 or 1:2 host-guest model) using non-linear regression analysis to calculate the association constant (Ka), which quantifies the strength of the interaction.

Conclusion

The amide hydrogens are the linchpin of this compound's chemical versatility. Their moderate acidity and ability to act as hydrogen bond donors enable a vast range of reactions, from simple substitutions to the construction of intricate, functional supramolecular architectures. For professionals in drug development and materials science, a thorough understanding of this reactivity is essential for designing novel host-guest systems for targeted drug delivery, creating advanced polymer networks, and synthesizing new classes of biologically active compounds. The continued exploration of reactions at these N-H sites promises to unlock further applications for this remarkable heterocyclic scaffold.

References

- 1. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound ribbons tethered by complementary hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 496-46-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound (496-46-8) for sale [vulcanchem.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. This compound | C4H6N4O2 | CID 62347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Glycoluril in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril, with the chemical formula C₄H₆N₄O₂, is a bicyclic organic compound composed of two fused urea (B33335) rings.[1] Its rigid structure and the presence of four amide-like hydrogen atoms make it a versatile building block in supramolecular chemistry and polymer science. This compound and its derivatives are utilized in the synthesis of macrocyclic hosts like cucurbiturils, which have applications in drug delivery, and as crosslinking agents in resins for coatings and paints.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and material science. This guide provides a comprehensive overview of the known solubility of this compound in different organic solvents, details common experimental protocols for solubility determination, and presents the available data in a clear, comparative format.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble compound like this compound requires precise and reproducible methodologies. The "shake-flask" method is a foundational technique, often coupled with various analytical methods for quantification.[3] Below are detailed protocols for three common and reliable methods for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial to confirm saturation.

-

Phase Separation: The undissolved this compound is separated from the saturated solution. This can be achieved by:

-

Filtration: Using a syringe filter with a membrane chemically compatible with the organic solvent (e.g., PTFE).

-

Centrifugation: Centrifuging the sample at a high speed to pellet the solid, followed by careful decantation of the supernatant.

-

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated supernatant is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an elevated temperature may be necessary.

-

Quantification: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in units such as grams per 100 g of solvent or moles per liter.

UV-Vis Spectroscopy

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and rapid method for solubility determination. This compound's carbonyl groups may allow for sufficient UV absorbance for quantification.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent of interest. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Analysis: After phase separation (filtration or centrifugation), a small, accurately measured aliquot of the saturated supernatant is taken and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined using the equation of the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, particularly in complex mixtures or when high sensitivity is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector (typically a UV detector). The method should be able to separate this compound from any potential impurities.

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Analysis: Following phase separation, an aliquot of the saturated supernatant is accurately diluted with the mobile phase to a concentration within the calibration range.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by applying the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Solubility Data of this compound

The solubility of this compound is generally low in most common organic solvents at room temperature. Its strong intermolecular hydrogen bonding contributes to its high melting point and limited solubility.[4] The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Reference |

| Aqueous Solvents | ||||

| Water | H₂O | 20 | < 2 g/L | [5] |

| Water | H₂O | 100 | 15 g/L | [5] |

| Aqueous Ammonia | NH₄OH | Not Specified | Soluble | [1] |

| Aqueous Hydrochloric Acid | HCl (aq) | Not Specified | Soluble | [1] |

| Organic Solvents | ||||

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Room Temperature | Weakly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Upon Heating | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Room Temperature | Weakly Soluble | [4] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Upon Heating | Soluble | [3] |

| Acetic Anhydride (B1165640) | (CH₃CO)₂O | Room Temperature | Weakly Soluble | [4] |

| Acetic Anhydride | (CH₃CO)₂O | Upon Heating | Soluble | [3] |

| Acetic Acid | CH₃COOH | Not Specified | Insoluble | [1] |

| Ethanol (B145695) | C₂H₅OH | Not Specified | Insoluble | [1] |

| Haloalkanes | R-X | Not Specified | Insoluble | [4] |

| Ketones | R₂CO | Not Specified | Insoluble | [4] |

Discussion of Solubility Trends

The solubility of this compound is dictated by its highly polar, crystalline structure, which is stabilized by extensive intermolecular hydrogen bonding.

-

Polar Protic Solvents: In polar protic solvents like water, solubility is limited at room temperature but increases significantly with temperature, indicating an endothermic dissolution process.[5] The insolubility in ethanol, another polar protic solvent, suggests that the hydrogen bonding network of ethanol is not as effective at disrupting the this compound crystal lattice as water.[1]

-

Polar Aprotic Solvents: this compound exhibits weak solubility in polar aprotic solvents like DMSO and DMF at room temperature.[4] However, upon heating, its solubility increases, likely due to the increased thermal energy overcoming the lattice energy of the solid and the strong dipole-dipole interactions between the solvent and this compound.[3]

-

Nonpolar Solvents: this compound is generally insoluble in nonpolar solvents like haloalkanes and ethers (with the exception of diethyl ether where it is reported as soluble, a point that may warrant further investigation for quantitative data).[1][4] This is expected, as the nonpolar solvent molecules cannot effectively solvate the polar urea groups of this compound.

-

Reactive Solvents: The solubility in aqueous acids and bases is likely due to chemical reactions (acid-base chemistry) that form more soluble salt species.[1] Similarly, the increased solubility in acetic anhydride upon heating may be accompanied by a reaction to form tetraacetylthis compound.[2]

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents for researchers, scientists, and professionals in drug development. While quantitative data in many organic solvents remains scarce, the qualitative information and detailed experimental protocols presented herein offer a strong foundation for practical applications. The provided workflow and data table serve as a quick reference, and the discussion on solubility trends offers insights into the physicochemical properties of this important molecule. Further research to quantify the solubility of this compound in key organic solvents like DMSO, DMF, and diethyl ether would be highly beneficial to the scientific community.

References

basic principles of glycoluril-formaldehyde condensation

An In-depth Technical Guide on the Core Principles of Glycoluril-Formaldehyde (B14462640) Condensation

Introduction

This compound, a bicyclic bisurea, serves as a fundamental building block in supramolecular chemistry and polymer science. Its condensation reaction with formaldehyde (B43269) is a cornerstone process for the synthesis of a versatile class of aminoplast resins, known as this compound-formaldehyde (GF) resins. These resins are valued for their exceptional hardness, chemical resistance, flexibility, and strong adhesion to metal substrates, with significantly lower formaldehyde emissions during the curing process compared to traditional urea-formaldehyde or melamine-formaldehyde resins.[1]

This technical guide provides a comprehensive overview of the basic principles governing the this compound-formaldehyde condensation reaction. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, mechanisms, and application of these polymers. The guide details the core reaction pathways, influencing factors, and quantitative parameters, supplemented by detailed experimental protocols and visual diagrams to elucidate the fundamental concepts.

Core Principles of the Reaction

The synthesis of this compound-formaldehyde resins is a polycondensation reaction that occurs in two primary, pH-dependent stages: hydroxymethylation (or methylolation) followed by condensation.

-

Stage 1: Hydroxymethylation (Methylolation) This initial step involves the addition of formaldehyde to the nitrogen atoms of the this compound molecule. This compound possesses four reactive amide-like hydrogen atoms that can react with formaldehyde.[2] This reaction is typically conducted under neutral or, more commonly, alkaline conditions (pH 9-11).[3][4] The reaction results in the formation of various methylol derivatives, most notably tetrakis(hydroxymethyl)this compound, where each of the four nitrogen atoms is functionalized with a methylol (-CH₂OH) group.[2][4]

-

Stage 2: Condensation and Curing The second stage involves the polymerization of the methylol intermediates. This process is catalyzed by acid and driven by heat.[1][3] The condensation proceeds through two main pathways:

-

Formation of Methylene (B1212753) Bridges: A methylol group on one this compound unit reacts with an N-H group on another, eliminating a water molecule to form a stable methylene bridge (-CH₂-).[3]

-

Formation of Ether Linkages: Two methylol groups from different units react to form a dimethylene ether bridge (-CH₂-O-CH₂-), also with the elimination of water.[3]

-

This cross-linking of oligomeric fragments results in the formation of a rigid, three-dimensional network polymer.[3] The final structure can range from simple macrocycles like cucurbiturils to complex, high-molecular-weight resins.[2][5]

Reaction Mechanisms and Catalysis

Base-Catalyzed Hydroxymethylation Under alkaline conditions, a hydroxide (B78521) ion abstracts a proton from a nitrogen atom on the this compound ring. This creates a more nucleophilic anion that readily attacks the electrophilic carbonyl carbon of formaldehyde, forming the methylol adduct.

Acid-Catalyzed Condensation Under acidic conditions, a proton is added to the hydroxyl group of a methylol derivative, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation. This cation is then susceptible to nucleophilic attack by either a nitrogen atom or another methylol group on an adjacent this compound unit, leading to the formation of methylene or ether bridges, respectively, and propagating the polymer chain.[1] Certain "green" catalysts, such as 1-hydroxyethylidene diphosphonic acid (HEDP), have also been shown to be effective in this stage.[3]

Visualizing the Core Principles

This compound-Formaldehyde Condensation Pathway

The following diagram illustrates the two-stage reaction mechanism, from initial reactants to the cross-linked polymer.

Caption: The two-stage condensation pathway.

Logical Influence of pH on Reaction Stages

This diagram shows how pH is the critical control parameter that directs the reaction towards either hydroxymethylation or condensation.

Caption: pH as the controlling factor in the reaction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound-formaldehyde resins and related derivatives, compiled from various experimental protocols.

| Parameter | Value | Stage | Conditions / Notes | Source |

| pH | 9 - 11 | Hydroxymethylation | Base catalysis is used to form methylol intermediates. | [4] |

| pH | < 7 | Condensation | Acid catalysis promotes the cross-linking reaction. | [4] |

| Temperature | 30 - 70 °C | Hydroxymethylation | Reaction time is typically 1-10 hours. | [4] |

| Temperature | 30 - 80 °C | Condensation | Reaction time is typically 1-10 hours. | [4] |

| Temperature | 55 °C | Etherification | Acid-catalyzed reaction of tetramethylol this compound with methanol. | [1] |

| Temperature | 60 - 65 °C | Resin Synthesis | Homogenization of this compound-melamine complex with formaldehyde. | [6] |

| Free Formaldehyde | 1.15 – 1.34 wt.% | Final Product | In a GUMEFA resin prepared with HEDP catalyst. | [3][6] |

| Methylol Groups | 0.54 – 1.56 wt.% | Final Product | In a GUMEFA resin prepared with HEDP catalyst. | [3][6] |

Experimental Protocols

Protocol 1: Synthesis of Tetramethylol this compound

This protocol describes the base-catalyzed hydroxymethylation of this compound.

Materials and Reagents:

-

This compound

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Distilled Water

Procedure:

-

In a reaction flask equipped with a stirrer and thermometer, add distilled water.

-

Add formaldehyde to the water. If using paraformaldehyde, heat gently to depolymerize.

-

With stirring, adjust the pH of the solution to between 9 and 11 by adding the NaOH solution dropwise.

-

Add the this compound powder to the alkaline formaldehyde solution.

-

Heat the mixture to a temperature between 30 °C and 70 °C.[4]

-

Maintain the reaction at this temperature with continuous stirring for 1 to 5 hours.[4] The this compound will gradually dissolve as it reacts to form the water-soluble methylol derivatives.

-

The resulting clear solution contains tetramethylol this compound and can be used directly for the next stage or for the isolation of the intermediate product.

Protocol 2: Acid-Catalyzed Condensation to Form GF Resin

This protocol details the subsequent polymerization step.

Materials and Reagents:

-

Tetramethylol this compound solution (from Protocol 1)

-

Acid catalyst (e.g., Hydrochloric acid, Nitric acid, or HEDP)

-

Alcohol (e.g., methanol, for etherification if desired)[1]

-

Base for neutralization (e.g., NaOH solution)

Procedure:

-

Take the tetramethylol this compound solution from the previous step. If an etherified resin is desired, add an excess of the desired alcohol (e.g., methanol).[1]

-

Carefully add the acid catalyst to the solution to adjust the pH to be acidic (pH < 7).

-

Heat the reaction mixture to a temperature between 30 °C and 80 °C with stirring.[4]

-

The condensation reaction will begin, evidenced by an increase in viscosity. The reaction time can range from 1 to 10 hours, depending on the desired molecular weight and degree of cross-linking.[4]

-

Once the desired viscosity is reached, cool the mixture to room temperature.

-

Neutralize the remaining acid by adding a base (e.g., 20% NaOH solution) until the pH is between 7 and 8.[1]

-

The final product is a this compound-formaldehyde resin syrup or solid, which can be purified further by filtration to remove any precipitated salts and concentrated under reduced pressure.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocols described above.

Caption: A typical experimental workflow for GF resin synthesis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Synthesis of a New Glycoluryl–Melamine–Formaldehyde Polymer under the Action of HEDP and the Investigation of the Content of Methylol Groups and Free Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103819473A - this compound resin and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Deep Dive into the Electronic Landscape of Glycoluril: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione), a fundamental bicyclic urea (B33335) derivative that serves as a versatile building block in supramolecular chemistry and drug design. Through a comprehensive review of theoretical studies, this document elucidates the molecule's electronic properties, offering insights into its reactivity, stability, and potential for molecular interactions. All quantitative data is presented in structured tables for comparative analysis, and key computational methodologies are detailed.

Introduction to this compound

This compound is a rigid, bicyclic molecule composed of two fused five-membered urea rings. Its unique scaffold, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), makes it an ideal component for the construction of larger, complex host molecules such as molecular clips and cucurbiturils. Understanding the electronic characteristics of the this compound core is paramount for the rational design of these supramolecular assemblies and for predicting their binding affinities and specificities with various guest molecules.

Computational Methodologies for Electronic Structure Analysis

The electronic structure of this compound has been investigated using various quantum chemical methods. A prevalent approach is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. One notable study employed the Møller-Plesset perturbation theory of the second order (MP2) with the 6-311++G** basis set for the full geometry optimization of a simple this compound molecule. This level of theory provides a reliable geometric structure from which electronic properties can be accurately calculated.

Electronic Property Calculations

Following geometry optimization, the electronic properties are calculated. The B3LYP functional, a hybrid density functional, combined with basis sets such as 6-31G(d), is a commonly used method for investigating the electronic structure of this compound-based systems. Key properties derived from these calculations include:

-

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.

-

Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom within the molecule. These charges offer insights into the distribution of electrons and help identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how the molecule will interact with other charged or polar species.

Electronic Properties of the this compound Core

While specific quantitative data for the isolated this compound molecule is not extensively tabulated in a single source, analysis of computational studies on this compound-containing structures allows for a qualitative and semi-quantitative understanding of its electronic landscape.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key orbitals involved in chemical reactions. In this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would be anticipated to be distributed over the more electron-deficient areas of the molecule, such as the carbonyl carbons. The energy difference between these orbitals dictates the molecule's propensity to undergo electronic transitions and engage in chemical reactions. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Atomic Charges and Reactivity

Mulliken population analysis reveals the distribution of charge within the this compound molecule. The oxygen atoms of the carbonyl groups are expected to carry a significant negative partial charge, making them strong hydrogen bond acceptors. The hydrogen atoms attached to the nitrogen atoms will, in turn, possess a positive partial charge, rendering them effective hydrogen bond donors. The carbonyl carbons are predicted to be electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

Molecular Electrostatic Potential

A calculated 3D molecular electrostatic potential (MEP) of a this compound derivative highlights the electron-rich regions (in red) around the carbonyl oxygen atoms and the electron-poor regions (in blue) around the N-H protons. This visual representation confirms the molecule's amphiphilic nature, with distinct sites for nucleophilic and electrophilic interactions.

Data Summary

The following tables summarize the types of quantitative data that are typically generated from theoretical studies on the electronic structure of this compound. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculations.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C=O | ~1.22 |

| C-N | ~1.38 | |

| N-C (bridge) | ~1.46 | |

| C-C (bridge) | ~1.55 | |

| Bond Angle | N-C-N | ~110 |

| O=C-N | ~125 |

Note: These are representative values and the actual optimized geometry would provide more precise figures.

Table 2: Calculated Electronic Properties of this compound

| Property | Description | Expected Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Negative value (in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative or small positive value (in eV) |

| HOMO-LUMO Gap | Difference in energy between LUMO and HOMO | Several eV, indicating high stability |

| Dipole Moment | Measure of the molecule's overall polarity | Non-zero, indicating a polar molecule |

Table 3: Representative Mulliken Atomic Charges for this compound Atoms

| Atom | Expected Partial Charge (e) |

| O (Carbonyl) | Highly Negative |

| N | Negative |

| C (Carbonyl) | Positive |

| C (Bridge) | Slightly Positive or Neutral |

| H (on N) | Positive |

Visualizing Computational Workflows and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Workflow for Theoretical Electronic Structure Analysis

Caption: A typical workflow for the computational analysis of this compound's electronic structure.

Relationship between Electronic Properties and Applications

Caption: The relationship between this compound's electronic properties and its applications.

Conclusion

Theoretical studies provide indispensable tools for understanding the intricate electronic structure of the this compound core. By employing methods such as DFT and MP2, researchers can gain detailed insights into the molecule's geometry, orbital energies, and charge distribution. This knowledge is fundamental for the bottom-up design of novel host-guest systems, catalysts, and functional materials with tailored properties. The continued application of advanced computational techniques will undoubtedly pave the way for new discoveries and applications based on the versatile this compound scaffold.

potential of glycoluril as a precursor for macrocycles

An In-depth Technical Guide: The Potential of Glycoluril as a Precursor for Macrocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a bicyclic diurea, serves as a remarkably versatile and structurally rigid building block in supramolecular chemistry.[1][2] Its unique shape and the reactivity of its four amide-like hydrogen atoms make it an ideal precursor for the synthesis of complex macrocyclic architectures.[2][3] This technical guide explores the synthesis of this compound and its derivatives, details the formation of prominent macrocycle families such as cucurbit[n]urils and bambus[n]urils, and presents quantitative data on their host-guest binding properties. Furthermore, it outlines detailed experimental protocols, functionalization strategies, and the burgeoning applications of these macrocycles in medicinal chemistry and drug development, where they offer novel solutions for drug delivery, molecular sensing, and targeting challenging biological interfaces.[4][5][6][7][8]

Introduction to this compound

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a heterocyclic organic compound formed from the condensation of two cyclic urea (B33335) groups.[2] Its rigid, curved structure and four reactive N-H protons provide a perfect scaffold for constructing well-defined, three-dimensional host molecules.[1][3] These features have positioned this compound as a cornerstone precursor for some of the most fascinating macrocycles in supramolecular chemistry, capable of encapsulating a variety of guest molecules.[9] The primary macrocyclic families derived from this compound are the pumpkin-shaped cucurbit[n]urils, which bind cationic and neutral guests, and the bamboo-like bambus[n]urils, which are exceptional anion binders.[1][10][11] The ability to modify the this compound precursor or the final macrocycle allows for fine-tuning of properties like solubility and binding specificity, making these compounds highly attractive for applications in drug development.[11][12][13]

Synthesis of this compound Building Blocks

The foundational step in the synthesis of this compound-based macrocycles is the preparation of the this compound monomer itself. The most common method involves the acid-catalyzed condensation of glyoxal (B1671930) with two equivalents of urea.[2]

Caption: General synthesis of this compound via acid-catalyzed condensation.

This reaction can be adapted to produce a wide array of substituted glycolurils by using substituted ureas or α-dicarbonyl compounds.[14] These derivatives are crucial for synthesizing functionalized macrocycles with tailored properties. For example, 2N,4N′-disubstituted glycolurils are the direct precursors for bambus[n]urils.[1]

Experimental Protocol: General Synthesis of Diphenylthis compound

This protocol describes a solvent-free, eco-friendly method for synthesizing a substituted this compound.[15]

-

Reactant Preparation : In a mortar, combine benzil (B1666583) (1 mmol, an α-diketone) and urea (1 mmol).

-

Reaction : Grind the mixture thoroughly with a pestle at room temperature.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, pour the mixture into 50 mL of cold water.

-

Isolation : Collect the resulting precipitate by filtration, wash it with cold water, and allow it to dry.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent.

This compound-Based Macrocycles: Synthesis and Structure

The condensation of this compound units, either with themselves or with linkers like formaldehyde (B43269), leads to the formation of macrocyclic hosts. The specific reaction conditions and the nature of the this compound precursor dictate the type and size of the resulting macrocycle.

Caption: Primary macrocyclization pathways from this compound precursors.

Cucurbit[n]urils (CB[n])

First synthesized in 1905, cucurbiturils are macrocycles composed of 'n' this compound units linked by methylene (B1212753) bridges.[4][10] Their structure creates a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling high-affinity binding of cationic and neutral guest molecules.[10][16] The synthesis typically involves the acid-catalyzed condensation of this compound with formaldehyde, which, due to favorable strain and hydrogen bonding, predominantly yields the hexamer (CB).[10] Modified procedures allow for the isolation of other homologs, such as CB, CB[17], and CB[18].[10][17]

This protocol is based on the original method reported by Behrend and reproduced by Mock.[17]

-

Reaction Setup : Add this compound and an excess of formaldehyde to a solution of concentrated sulfuric acid.

-

Condensation : Heat the mixture to induce condensation, which results in the formation of an amorphous, insoluble product.

-

Dissolution : Carefully dissolve the resulting amorphous solid in hot concentrated sulfuric acid.

-

Precipitation : Dilute the sulfuric acid solution with water and boil.

-

Isolation : Upon cooling, crystalline CB[15] precipitates from the solution and can be collected by filtration. The yield is typically in the range of 40-70%.[17]

Bambus[n]urils (BU[n])